N-(4-iodo-2,5-dimethylphenyl)pentanamide
Description
N-(4-iodo-2,5-dimethylphenyl)pentanamide is a synthetic aromatic amide characterized by a pentanamide chain attached to a substituted phenyl ring. The phenyl group is functionalized with an iodine atom at the para position and methyl groups at the 2 and 5 positions. The iodine substituent introduces steric bulk and electron-withdrawing effects, which may influence binding interactions, metabolic stability, and toxicity compared to derivatives with smaller or electron-donating groups .
Properties
IUPAC Name |
N-(4-iodo-2,5-dimethylphenyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO/c1-4-5-6-13(16)15-12-8-9(2)11(14)7-10(12)3/h7-8H,4-6H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSRTUZXLQHXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C(=C1)C)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2,5-dimethylphenyl)pentanamide typically involves the iodination of 2,5-dimethylphenylamine followed by the acylation with pentanoic acid or its derivatives. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The acylation step may involve the use of acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodo-2,5-dimethylphenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups present in the molecule.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
N-(4-iodo-2,5-dimethylphenyl)pentanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-iodo-2,5-dimethylphenyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pentanamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities among N-(4-iodo-2,5-dimethylphenyl)pentanamide and related pentanamide derivatives:
| Compound Name | Substituents on Phenyl Ring | Key Functional Groups | Molecular Weight (g/mol) | Predicted logP | Therapeutic Target |
|---|---|---|---|---|---|
| This compound | 4-iodo, 2,5-dimethyl | Amide, halogen (I), alkyl | ~347.2* | ~4.5* | Unknown (speculative) |
| N-(4-methoxyphenyl)pentanamide | 4-methoxy | Amide, ether (OCH₃) | 207.3 | 2.8 | Anthelmintic (T. canis) |
| 5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide | 4-(thiophen-3-yl), piperazine-3-cyano | Amide, piperazine, nitrile | ~493.6 | 3.1 | Dopamine D3 receptor |
| N4-Valeroylsulfathiazole | 4-sulfathiazole | Amide, sulfonamide, thiazole | ~385.4 | 1.9 | Antitubercular |
*Estimates based on structural analogs and computational predictions.
- Iodo vs. Methoxy Groups : The iodine atom in this compound increases molecular weight and lipophilicity (logP) compared to the methoxy group in N-(4-methoxyphenyl)pentanamide. This may reduce aqueous solubility and oral bioavailability but enhance membrane permeability .
- Piperazine and Sulfonamide Derivatives : Compounds with piperazine (e.g., 7d, 7g) or sulfonamide (e.g., N4-Valeroylsulfathiazole) moieties exhibit distinct pharmacological profiles, targeting dopamine receptors or mycobacterial enzymes, respectively .
Pharmacological Activity and Toxicity
- Anthelmintic Activity : N-(4-methoxyphenyl)pentanamide demonstrates efficacy comparable to albendazole against T. canis larvae but with significantly lower cytotoxicity (cell viability >90% vs. albendazole’s 50% reduction) . The iodine analog’s activity remains unstudied, but halogenated aromatic compounds often exhibit enhanced target affinity due to halogen bonding .
- Neuroactive Potential: Piperazine-containing pentanamide derivatives (e.g., 7d, 7e) are designed for selective dopamine D3 receptor modulation, leveraging the piperazine ring’s flexibility and hydrogen-bonding capacity .
- Antitubercular Activity : Sulfonamide derivatives like N4-Valeroylsulfathiazole inhibit Mycobacterium tuberculosis via sulfonamide-mediated enzyme inhibition, though their higher polarity limits blood-brain barrier penetration .
Pharmacokinetic and Drug-Likeness Profiles
- N-(4-methoxyphenyl)pentanamide : Exhibits excellent drug-likeness per SwissADME predictions, adhering to Lipinski’s Rule of Five (0 violations), with high gastrointestinal absorption (87%) and blood-brain barrier penetration (BBB+). Its topological polar surface area (TPSA = 46.3 Ų) and logP (2.8) align with oral drug criteria .
- The iodine atom may also pose hepatotoxicity risks if metabolized to reactive iodide species .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
